Product packaging for Isopentyl cinnamate(Cat. No.:CAS No. 7779-65-9)

Isopentyl cinnamate

Cat. No.: B1236626
CAS No.: 7779-65-9
M. Wt: 218.29 g/mol
InChI Key: JFHCDEYLWGVZMX-UHFFFAOYSA-N
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Description

Contextualization within Cinnamate (B1238496) Ester Chemistry and Derivatives

Isopentyl cinnamate belongs to the extensive family of cinnamic acid esters. Cinnamic acid itself is a naturally occurring aromatic carboxylic acid, central to the phenylpropanoid biosynthetic pathway in plants. nih.govresearchgate.net This pathway is responsible for producing a vast array of secondary metabolites, including lignins, flavonoids, and coumarins. researchgate.net The core structure of cinnamic acid, featuring a phenyl group attached to an acrylic acid moiety, allows for diverse chemical modifications, leading to a wide range of derivatives with varied properties and applications. nih.gov

Cinnamate esters are formed by the esterification of the carboxyl group of cinnamic acid with an alcohol. The properties of these esters are significantly influenced by the nature of the alcohol moiety and any substitutions on the phenyl ring. nih.govplos.org For instance, the isopentyl group in this compound enhances its lipophilicity compared to shorter-chain alkyl cinnamates like methyl or ethyl cinnamate. This class of compounds is known for its broad spectrum of biological activities, including antioxidant and antimicrobial properties, which are active areas of research. ontosight.aibeilstein-journals.org In chemical research, cinnamate esters are investigated for their potential as UV filters, antifungal agents, and as monomers for polymer synthesis. nih.govresearchgate.net The presence of the α,β-unsaturated carbonyl system and the aromatic ring makes them photochemically active and susceptible to various chemical transformations, forming the basis of their utility in materials science. spiedigitallibrary.org

Overview of Scholarly Investigations and Research Trajectories

Scholarly investigations into this compound and related esters have followed several key trajectories, primarily focusing on synthesis methodologies and applications in materials science.

Synthesis Research: The synthesis of cinnamate esters, including this compound, is a well-explored area, with research focusing on improving efficiency, yield, and sustainability.

Chemical Synthesis: Traditional methods involve the esterification of cinnamic acid with the corresponding alcohol, often using an acid catalyst like p-methyl benzenesulfonic acid and heat. cinnamic-acid.comresearchgate.net Studies have optimized these conditions, finding that a molar ratio of 1:3 (cinnamic acid to isoamyl alcohol) can achieve a conversion rate of 94% in 90 minutes. researchgate.net

Biocatalytic Synthesis: A significant research trend is the use of enzymes, particularly lipases, as catalysts to promote greener and more selective synthesis. mdpi.com Immobilized lipases such as Novozym 435 and Lipozyme TLIM have been successfully employed for the esterification of cinnamic acid with various alcohols. researchgate.netnih.gov Enzymatic methods are advantageous as they often proceed under milder conditions and reduce the formation of by-products. d-nb.inforesearchgate.net Research in this area focuses on optimizing reaction parameters like temperature, solvent medium, and enzyme loading to maximize yield. nih.govmdpi.com For example, the synthesis of related esters like ethyl cinnamate has reached yields of 99% using Lipozyme TLIM in isooctane. capes.gov.br

Applications in Polymer Science: The photoreactive nature of the cinnamate group has made these esters valuable in polymer chemistry.

Photopolymerization: The double bond in the cinnamate moiety can undergo [2+2] photocycloaddition upon exposure to UV light. spiedigitallibrary.org This reaction is the basis for crosslinking in photosensitive polymers like poly(vinyl cinnamate), which have applications in photoresists. spiedigitallibrary.org Research has explored incorporating cinnamate esters into polymer backbones to create photopolymerizable materials. For instance, epoxidized soybean oil has been reacted with cinnamic acid to yield inherently photopolymerizable derivatives that can be homopolymerized or copolymerized with monomers like styrene (B11656). researchgate.netnanoient.org

Plasticizers for Bioplastics: More recently, cinnamate esters have been investigated as renewable, bio-based plasticizers for polymers like polylactide (PLA). upv.es The incorporation of cinnamates such as isobutyl cinnamate into a PLA matrix has been shown to decrease its glass transition temperature, thereby improving its ductility and flexibility. upv.es

Fundamental Academic Significance and Emerging Research Frontiers

The academic significance of this compound and its analogs extends from their role as model compounds to their application in cutting-edge research frontiers.

Fundamental Significance: Cinnamate esters serve as important substrates for studying enzymatic reaction mechanisms, particularly those involving lipases. mdpi.com Their synthesis provides a model system for comparing chemical versus biocatalytic routes and for optimizing reaction conditions in non-aqueous media. ijrpr.com Furthermore, their well-defined photochemical behavior is of fundamental interest in organic photochemistry and the design of light-responsive materials. spiedigitallibrary.org

Emerging Research Frontiers:

Advanced Photoprotective Agents: Cinnamate derivatives are widely used as UVB filters in sunscreens. researchgate.netmdpi.com Isoamyl p-methoxycinnamate (amiloxate) is an approved UV filter. mdpi.comijnrd.org Research is focused on designing novel cinnamate-based compounds with broader UV absorption (UVA and UVB) and improved photostability. researchgate.netnih.gov Computational studies using time-dependent density functional theory (TD-DFT) are being employed to predict the UV absorption spectra of new cinnamate derivatives to screen for potential UV filter candidates. researchgate.net

Antifungal Agents for Plant Protection: Studies have demonstrated the in-vitro antifungal activity of a series of cinnamic acid esters against various plant pathogenic fungi. nih.govplos.org The research suggests that these compounds have potential as environmentally friendly fungicides due to their natural origin, simple structure, and low cost. plos.org The structure-activity relationship analysis indicates that both the substitution on the phenyl ring and the alcohol moiety significantly influence the antifungal activity. nih.gov

Renewable Flavors and Fragrances: While the use of this compound as a fragrance is established, there is a growing research interest in developing sustainable, de novo biosynthetic pathways for its production using engineered microorganisms. cinnamic-acid.comosti.gov This involves designing modular metabolic pathways in hosts like E. coli to convert simple sugars into target ester molecules, offering a renewable alternative to chemical synthesis. osti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2 B1236626 Isopentyl cinnamate CAS No. 7779-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-12(2)10-11-16-14(15)9-8-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCDEYLWGVZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025454
Record name Isoamyl cinnamate
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URL https://comptox.epa.gov/dashboard/DTXSID4025454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7779-65-9
Record name Isoamyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Biological Origin Investigations

Natural Presence and Distribution in Biological Systems

Isopentyl cinnamate (B1238496) is a naturally occurring ester formed from the condensation of cinnamic acid and isopentyl alcohol. Its presence has been identified in the complex chemical matrix of plant exudates, highlighting its role in plant physiology and ecological interactions.

The identification of isopentyl cinnamate in plants relies on established phytochemical techniques designed to extract, separate, and characterize specific molecules from complex biological samples.

Natural Source: this compound has been reported to be particularly abundant in the root exudates of specific plant varieties. Root exudates are chemical compounds secreted by plant roots into the surrounding soil, playing a crucial role in the plant's interaction with its environment and soil microorganisms. The composition of these exudates can be influenced by the plant's developmental stage, with the secretion levels of different chemical classes, such as phenolics, changing over time.

Extraction and Isolation: The process of isolating compounds like this compound from plant material, such as root exudates, begins with collection and sample preparation. This typically involves filtration or centrifugation to remove solid debris and microbial contaminants. To increase the concentration of target compounds, samples may be concentrated using techniques like evaporation or lyophilization.

Separation and Characterization: Chromatographic techniques are essential for separating individual compounds from the complex mixture of exudates. Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the separation and subsequent identification of volatile and non-volatile organic molecules. These analytical methods allow for the precise characterization and quantification of esters like this compound.

While direct de novo microbial synthesis of this compound is not extensively documented, research into the microbial and enzymatic production of its constituent parts—isopentyl alcohol and cinnamic acid—demonstrates a viable pathway for its biocatalytic production.

Production of Precursors:

Isopentyl Alcohol: Various microorganisms are capable of producing isopentyl alcohol (also known as isoamyl alcohol). The yeast Saccharomyces cerevisiae naturally produces small quantities of this alcohol through the catabolism of the amino acid leucine (B10760876) via the Ehrlich pathway. Metabolic engineering strategies have been employed in yeasts like Saccharomyces cerevisiae and bacteria such as E. coli to overproduce isopentyl alcohol from glucose or other substrates by optimizing the leucine biosynthetic pathway.

Cinnamic Acid: Cinnamic acid can be produced microbially through the enzymatic conversion of L-phenylalanine. The enzyme Phenylalanine Ammonia-Lyase (PAL), found in some bacteria and yeasts, catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.

Enzymatic Esterification: The final step in producing this compound is the esterification of cinnamic acid with isopentyl alcohol. This reaction can be efficiently catalyzed by enzymes, particularly lipases, in a process known as biotransformation. Lipase-catalyzed esterification is a widely studied method for synthesizing various esters, including isopentyl acetate (B1210297), a structurally similar compound. This enzymatic approach offers a green alternative to chemical synthesis.

Below is an interactive table summarizing microbial systems and enzymes involved in the production of this compound precursors.

PrecursorProduction MethodOrganism/EnzymeKey Pathway/Reaction
Isopentyl Alcohol Fermentation / BiosynthesisSaccharomyces cerevisiaeLeucine Degradation (Ehrlich Pathway) / Leucine Biosynthesis
BiosynthesisEngineered E. coliAnabolic Pathway for L-leucine
Cinnamic Acid BioconversionPhenylalanine Ammonia-Lyase (PAL)Deamination of L-Phenylalanine
This compound Enzymatic EsterificationLipase (B570770)Esterification of Cinnamic Acid and Isopentyl Alcohol

Biosynthetic Pathways and Precursor Chemistry

The biosynthesis of this compound in biological systems involves the convergence of two distinct metabolic pathways that produce its foundational precursors: cinnamic acid and isopentyl alcohol.

Cinnamic Acid Biosynthesis: The formation of cinnamic acid begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids.

The pathway yields the amino acid L-phenylalanine.

The enzyme Phenylalanine Ammonia-Lyase (PAL) then catalyzes the non-oxidative deamination of L-phenylalanine, removing an ammonia (B1221849) molecule to form trans-cinnamic acid. This step is a critical entry point into the phenylpropanoid pathway, which generates a vast array of secondary metabolites. An alternative pathway for cinnamic acid formation from L-phenylalanine via phenylpyruvic acid has also been discovered in plants like Camellia sinensis.

Isopentyl Alcohol Biosynthesis: Isopentyl alcohol is derived from the metabolism of the branched-chain amino acid L-leucine.

The biosynthesis starts with precursors from primary metabolism, such as pyruvate, which enter the leucine biosynthetic pathway to form α-ketoisocaproate (KIC).

In the final steps, which are part of the Ehrlich pathway, α-ketoisocaproate is decarboxylated to form 3-methylbutanal (B7770604).

This aldehyde is then reduced by an alcohol dehydrogenase to produce isopentyl alcohol.

Final Esterification: The concluding step is the formation of the ester bond between cinnamic acid and isopentyl alcohol. In biological systems, this condensation reaction is catalyzed by specific enzymes, likely belonging to the acyltransferase or lipase families, which join the carboxyl group of cinnamic acid to the hydroxyl group of isopentyl alcohol.

The following table outlines the key enzymes involved in the biosynthesis of this compound precursors.

PathwayPrecursorKey EnzymeFunction
Phenylpropanoid Pathway Cinnamic AcidPhenylalanine Ammonia-Lyase (PAL)Deamination of L-phenylalanine to trans-cinnamic acid.
Leucine Biosynthesis / Ehrlich Pathway Isopentyl Alcoholα-Keto Acid DecarboxylaseDecarboxylation of α-ketoisocaproate to 3-methylbutanal.
Isopentyl AlcoholAlcohol DehydrogenaseReduction of 3-methylbutanal to isopentyl alcohol.

Synthetic Methodologies and Mechanistic Aspects

Classical Esterification Techniques

Traditional chemical synthesis of esters, particularly the Fischer-Speier esterification, remains a cornerstone in organic synthesis due to its simplicity and the use of readily available starting materials.

Fischer-Speier esterification is a classic acid-catalyzed reaction involving a carboxylic acid and an alcohol. In the case of isopentyl cinnamate (B1238496), this involves the reaction of trans-cinnamic acid and isopentyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

The reaction mechanism begins with the protonation of the carbonyl oxygen of cinnamic acid by the catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of isopentyl alcohol. This step forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl group by a base (like water or the conjugate base of the acid catalyst) regenerates the catalyst and yields the final ester product, isopentyl cinnamate. thermofisher.comyoutube.com

The choice and concentration of the catalyst are critical for maximizing the yield and minimizing the reaction time in Fischer esterification. While concentrated sulfuric acid is a common and effective catalyst, research has focused on optimizing its amount and exploring alternatives to mitigate its corrosive nature and handling difficulties. nsf.gov

Studies on the synthesis of similar esters, such as methyl cinnamate and isoamyl (isopentyl) cinnamate, provide insights into effective catalytic systems. For instance, p-toluenesulfonic acid (pTSA), a solid acid, has been identified as a capable and easier-to-handle alternative to sulfuric acid. nsf.gov Research on the synthesis of isoamyl cinnamate demonstrated that using p-methyl benzenesulfonic acid as a catalyst could achieve a conversion rate of 94%. researchgate.net Optimization studies have shown that high yields can be obtained with catalytic amounts of acid, avoiding the need for a large excess. nsf.gov

CatalystEster SynthesizedKey FindingsReference
Sulfuric Acid (H₂SO₄)Methyl CinnamateOptimization showed 50 mol% could yield 99% in 1.5 h. nsf.gov
p-Toluenesulfonic Acid (pTSA)Methyl CinnamateAn easier-to-handle solid acid catalyst, providing 91% yield at 50 mol%. nsf.gov
p-Methyl benzenesulfonic acidIsoamyl CinnamateOptimal catalyst in a study, resulting in a 94% conversion. researchgate.net

The solvent plays a multifaceted role in Fischer esterification. In many procedures, one of the reactants, typically the alcohol, is used in large excess and thus also functions as the solvent. 123helpme.com This approach, as dictated by Le Chatelier's principle, helps to drive the reaction equilibrium towards the formation of the ester. 123helpme.comscribd.com For example, in the synthesis of methyl cinnamate, refluxing in methanol (B129727) serves this dual purpose, providing a high yield. 123helpme.com

When an inert solvent is used, its properties can significantly influence reaction efficiency. The solvent must be able to dissolve the reactants and not interfere with the reaction. google.com The dielectric constant of the solvent can affect the rates of saponification, a related reaction, though it is not the sole factor. ias.ac.in In acid-catalyzed esterification, the primary role of an added solvent is often to facilitate the removal of water through azeotropic distillation, thereby shifting the equilibrium to favor the product.

Enzymatic Synthesis Strategies

Enzymatic synthesis offers a green and highly selective alternative to classical chemical methods. Lipases are the most commonly used enzymes for esterification due to their stability in organic solvents, broad substrate specificity, and high catalytic activity under mild conditions. nih.govmdpi.com

The synthesis of esters using lipases can be performed via esterification of a carboxylic acid and an alcohol or through transesterification. Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, improving process economics. Key enzymes used in these syntheses include Lipozyme® TL IM (from Thermomyces lanuginosus) and Candida antarctica lipase (B570770) B (CalB, often commercialized as Novozym® 435). mdpi.comresearchgate.net

These enzymes exhibit different specificities and performance characteristics. CalB is a non-specific lipase known for its high activity with a wide range of substrates. nih.govresearchgate.net In contrast, Lipozyme® TL IM is a 1,3-specific lipase. mdpi.com Structurally, Lipozyme TL IM possesses a large cleavage site for alcohols and a narrower one for the acyl portion, making it particularly effective for substrates with bulky alcohol groups. researchgate.net This suggests it could be highly suitable for the synthesis of this compound. Conversely, CalB has a large cleavage site for the acyl group and a smaller one for the alcohol. researchgate.net

In comparative studies for synthesizing various esters, the performance of these enzymes can differ significantly. For cinnamyl acetate (B1210297) synthesis, Novozym 435 showed exceptionally high activity (96% conversion), while Lipozyme TL IM resulted in a much lower conversion (4%). nih.govresearchgate.net However, for other esters, particularly those involving bulky groups, Lipozyme TL IM has demonstrated superior performance and is also noted to be more cost-effective than Novozym 435. mdpi.com

Enzyme (Source)Commercial Name (Example)SpecificityKey Performance CharacteristicsReference
Candida antarctica Lipase BNovozym® 435Non-specificHigh activity for a broad range of substrates; highly effective for cinnamyl acetate synthesis. nih.govresearchgate.net
Thermomyces lanuginosus LipaseLipozyme® TL IM1,3-specificHigh substrate selectivity for bulky alcohol groups; shows high conversion for certain flavonoid esters and is cost-effective. mdpi.comresearchgate.net

The design of the biocatalytic system is crucial for process intensification and efficiency. Continuous-flow microreactors have emerged as a powerful technology for enzymatic synthesis, offering significant advantages over traditional batch reactors. ucm.es These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, residence time), and significantly reduced reaction times. mdpi.com

The application of continuous-flow systems for the synthesis of cinnamate derivatives has been successfully demonstrated. For example, the synthesis of cinnamamides from methyl cinnamates using Lipozyme® TL IM in a continuous-flow microreactor achieved high yields in approximately 40 minutes, whereas the same reaction in a batch bioreactor required 24 hours. mdpi.comresearchgate.net This represents a dramatic increase in space-time yield (STY), a measure of reactor productivity. mdpi.com Similarly, a continuous microflow system was developed for the synthesis of butyl cinnamate, which allowed for efficient reaction and catalyst recycling. rsc.org

These findings strongly suggest that designing a biocatalytic process for this compound synthesis within a continuous-flow microreactor, likely using an immobilized lipase like Lipozyme® TL IM, could provide a highly efficient, rapid, and sustainable manufacturing method. mdpi.comresearchgate.net

Protein Engineering Approaches for Improved Biocatalysis

Biocatalysis, the use of enzymes to drive chemical reactions, offers an environmentally conscious route to ester synthesis. inrs.ca Lipases are particularly prominent in the enzymatic production of flavor and fragrance esters like this compound. researchgate.net However, the natural efficiency and stability of these enzymes may not always meet industrial demands. mdpi.com Protein engineering has become a critical tool to overcome these limitations by modifying enzyme structures to enhance their function. mdpi.comnih.gov

The strategies in protein engineering are broadly categorized as rational design, directed evolution, and semi-rational design. mdpi.com

Rational Design: This approach requires detailed knowledge of the enzyme's three-dimensional structure and its mechanism. Scientists make specific, targeted mutations to amino acids in the active site to improve properties like substrate binding or catalytic activity.

Directed Evolution: This method mimics natural selection in the laboratory. It involves introducing random mutations into the gene that codes for the enzyme, creating a large library of enzyme variants. This library is then screened for the desired trait, such as improved production of a target ester. inrs.ca This technique does not require extensive prior knowledge of the enzyme's structure. inrs.ca

Semi-Rational Design: This hybrid approach combines both strategies. It uses structural knowledge to identify key regions of the enzyme to target, but then uses random mutagenesis within these selected areas to explore a wide range of amino acid substitutions. inrs.ca

A prominent enzyme in ester synthesis is Candida antarctica lipase B (CalB). inrs.ca While CalB is a highly active and widely used lipase, its efficiency can be hindered by bulky substrate molecules like cinnamic acid. inrs.ca Research has focused on using semi-rational, computationally-guided protein design to engineer CalB variants. inrs.ca By targeting active-site residues, scientists aim to improve the enzyme's catalytic efficiency and selectivity for producing cinnamates, paving the way for more efficient industrial biocatalysis. inrs.caresearchgate.net The ultimate goal is to develop robust biocatalysts that can perform efficiently under specific industrial conditions, such as in whole-cell systems for the synthesis of fragrance compounds. inrs.ca

Modern Synthetic Innovations

Recent advancements in synthetic chemistry have introduced novel methods for producing this compound, focusing on increased efficiency, speed, and the use of alternative reagents.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. nsf.gov This technology can dramatically reduce reaction times, decrease energy consumption, and often improve product yields. nsf.gov

In the synthesis of this compound via Fischer esterification of cinnamic acid and isoamyl alcohol, the application of microwave irradiation has demonstrated a marked acceleration of the reaction. researchgate.net One study directly compared the outcomes of traditional heating versus microwave heating for this synthesis. researchgate.net While the conventional method required 90 minutes to achieve a 94% conversion rate, the microwave-assisted method reached a 95% yield in just 40 minutes under the same catalytic conditions. researchgate.net This highlights the efficiency of microwave heating in significantly shortening the required reaction time. researchgate.net

Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis of this compound

Heating MethodReaction Time (minutes)YieldReference
Traditional Heating9094% researchgate.net
Microwave Irradiation4095% researchgate.net

Alternative Chemical Routes (e.g., MNBA/DMAP-mediated Esterification)

Beyond traditional acid-catalyzed esterification, modern methods provide alternative pathways that can proceed under milder conditions. One such innovative route is the esterification mediated by 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method has been shown to be highly effective for coupling carboxylic acids and alcohols with high yields at room temperature. researchgate.net

This technique has been successfully applied to the synthesis of an this compound derivative, isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate. researchgate.net The reaction between 3,4-dimethoxycinnamic acid and isoamyl alcohol, facilitated by the MNBA/DMAP system, proceeded smoothly in dichloromethane (B109758) (DCM) as a solvent. mdpi.com The process is notable for its efficiency, achieving a 95% yield after 190 minutes at ambient temperature. researchgate.netmdpi.com This approach avoids the need for harsh reagents like thionyl chloride or the challenges associated with by-product removal in methods using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC). researchgate.net

Table 2: Reaction Conditions for MNBA/DMAP-Mediated Synthesis of an this compound Derivative

ParameterConditionReference
Coupling Agent2-methyl-6-nitrobenzoic anhydride (MNBA) researchgate.net
Catalyst4-dimethylaminopyridine (DMAP) researchgate.net
SolventDichloromethane (anhydrous) mdpi.com
TemperatureRoom Temperature mdpi.com
Time190 minutes mdpi.com
Yield95% mdpi.com

Carbonylation Reactions in this compound Synthesis

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into a molecule using carbon monoxide (CO), represent a sophisticated approach to ester synthesis. Palladium-catalyzed oxidative carbonylation can be used to synthesize cinnamate esters directly from styrenes. osti.gov

The general process involves reacting a 1-aryl substituted olefin (like styrene) with carbon monoxide and an alcohol in the presence of a palladium catalyst system. google.com For the synthesis of this compound, this would involve the carbonylation of styrene (B11656) using isopentyl alcohol as the nucleophile. Research on the synthesis of methyl cinnamate has demonstrated that this method can achieve yields greater than 90%. osti.gov The reaction is typically conducted under anhydrous conditions, with the efficiency and selectivity depending on the specific catalyst and reaction parameters used. osti.govgoogle.com This pathway offers a direct route to cinnamate esters from readily available olefin precursors.

Structure Activity Relationship Sar Elucidations

Influence of Alkyl Chain Length and Branching on Bioactivity

The esterification of cinnamic acid with various alcohols introduces an alkyl group that significantly modulates the compound's lipophilicity and, consequently, its interaction with biological systems. The length and branching of this alkyl chain are critical determinants of bioactivity.

Research into the antifungal properties of a series of cinnamic acid esters has shown a clear trend related to the alkyl chain. nih.govplos.org Generally, the bioactivity against various plant pathogenic fungi increases as the linear alkyl chain elongates, up to a certain point, after which it tends to decrease. nih.govplos.org For instance, in one study, n-butyl cinnamate (B1238496) exhibited the highest average inhibition rate against the tested fungi, followed by n-propyl and n-amyl esters. nih.gov This suggests an optimal lipophilicity for membrane interaction and penetration.

The introduction of branching in the alkyl chain, as seen in isopentyl cinnamate (which has a 3-methylbutyl group), can have varied effects depending on the specific biological target. In some cases, branching can lead to a decrease in activity compared to its linear counterpart, pentyl cinnamate. For example, in antifungal assays against Candida species, both pentyl cinnamate and this compound were found to be inactive, whereas the shorter, linear butyl cinnamate was the most potent among the tested alkyl cinnamates. mdpi.com This inactivity could be attributed to steric hindrance caused by the bulkier isopentyl group, which may prevent effective binding to the target site. mdpi.com

However, in other contexts, branching can be advantageous. In a study on antileishmanial activity, isopentyl p-coumarate was found to be significantly more potent than pentyl p-coumarate, suggesting that the branched structure of the isopentyl group can enhance bioactivity in certain assays. nih.gov Similarly, in larvicidal assays against Aedes aegypti, while both pentyl and isopentyl cinnamates were active, their potencies differed, again highlighting the nuanced effect of chain branching. nih.govmdpi.com

The following table summarizes the effect of alkyl chain modifications on the bioactivity of cinnamate esters based on findings from various studies.

CompoundAlkyl ChainBioactivity ContextObserved EffectReference(s)
Methyl cinnamateMethylAntifungal, AntibacterialLower potency compared to longer chains mdpi.com
Ethyl cinnamateEthylAntifungal, AntibacterialModerate potency mdpi.com
Propyl cinnamatePropylAntifungalHigher potency than ethyl cinnamate nih.govmdpi.com
Butyl cinnamateButylAntifungal, AntibacterialOften the most potent among linear chains mdpi.com
Pentyl cinnamatePentylAntifungal, LarvicidalPotency varies; less active than butyl in some antifungal tests mdpi.comnih.gov
This compound Isopentyl (branched) Antifungal, Antileishmanial, Larvicidal Activity is context-dependent; branching can increase or decrease potency mdpi.comnih.govnih.gov
Decyl cinnamateDecylAntifungalActive against Candida strains mdpi.com

Impact of Aromatic Ring Substituents on Functional Efficacy

The phenyl group of this compound is another key site for structural modification. The introduction of substituents on this aromatic ring can profoundly alter the electronic properties and steric profile of the molecule, thereby influencing its functional efficacy.

Studies have shown that both the type and position of the substituent on the phenyl ring are significant. plos.orgnih.govresearchgate.net In the context of antifungal activity, the addition of substituents to the benzene (B151609) ring of ethyl cinnamate derivatives generally leads to an increase in activity. plos.org The electronic nature of these substituents plays a crucial role. Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), and electron-withdrawing groups, such as nitro (-NO2) or halogens (e.g., -Cl), can modulate the reactivity and binding affinity of the compound. researchgate.netacs.org

For instance, research on the dimerization of ferulic acid and related compounds indicated that substituents at the meta and para positions of the phenyl ring influence the reaction by affecting electron density and the stability of reaction intermediates. acs.org Specifically, electron-donating groups at the meta position can enhance electrophilic substitution reactions. acs.org While this study focused on a different reaction, the principles of how substituents affect the electronic character of the phenyl ring are broadly applicable.

The table below illustrates how different substituents on the aromatic ring of cinnamate esters can affect their properties.

Parent Compound StructureSubstituent TypeGeneral Impact on BioactivityReference(s)
Cinnamate EsterHydroxy (-OH)Often enhances antifungal and antioxidant activity plos.orgmdpi.com
Cinnamate EsterMethoxy (-OCH3)Can increase antioxidant capacity; affects electronic properties acs.orgmdpi.com
Cinnamate EsterNitro (-NO2)Affects photochemistry and electronic properties researchgate.net
Cinnamate EsterHalogen (e.g., -Cl)Can increase lipophilicity and impact antifungal/antibacterial activity mdpi.com
Cinnamate EsterIsopropylImportant for the antibacterial activity of certain cinnamides mdpi.com

Stereochemical Considerations and Geometric Isomerism (e.g., (E)-Isopentyl Cinnamate)

The cinnamate structure contains a double bond in the propenoic acid side chain, which gives rise to geometric isomerism, specifically the existence of (E) and (Z) isomers (also known as trans and cis isomers, respectively). This compound, as it occurs naturally and is synthesized, is predominantly the (E)-isomer, designated as (E)-isopentyl cinnamate. chemspider.comnih.gov

This stereochemical configuration is significant because the two isomers can have different physical, chemical, and biological properties. The (E)-isomer is generally more stable and has a more linear, planar structure compared to the (Z)-isomer. This difference in three-dimensional shape can affect how the molecule interacts with biological receptors or fits into the active sites of enzymes.

The photochemical properties of cinnamates are strongly influenced by their geometric isomerism. Cinnamate derivatives are known to undergo trans-cis (E-Z) photoisomerization upon exposure to UV radiation. researchgate.net This process is a key mechanism by which cinnamates can dissipate harmful UV energy, which is relevant to their use as sunscreens. researchgate.net The efficiency of this photoisomerization and other non-radiative decay pathways can be affected by substituents on the phenyl ring, which in turn influences the photoprotective efficacy of the compound. researchgate.net

While most studies on the bioactivity of cinnamates use the more stable (E)-isomer, the potential for in-situ isomerization and the differing activities of the (Z)-isomer are important considerations. The specific geometry of the molecule is a critical factor in its structure-activity relationship, as it dictates the spatial arrangement of the key functional groups—the ester, the alkyl chain, and the aromatic ring. researchgate.net

Biological Activities and Molecular Mechanisms Non Human Models

Antimicrobial Properties and Cellular Interactions

The antimicrobial potential of isopentyl cinnamate (B1238496) has been evaluated against a range of pathogenic bacteria and fungi. However, studies indicate that its efficacy in these areas is limited, particularly when compared to other cinnamic acid derivatives.

Investigations into the antibacterial properties of isopentyl cinnamate have shown it to be largely ineffective against several common bacterial strains. In a study evaluating a series of synthetic cinnamides and cinnamates, this compound was found to be inactive against the Gram-positive bacteria Streptococcus aureus (ATCC-35903) and Staphylococcus epidermidis (ATCC-12228), as well as the Gram-negative bacterium Pseudomonas aeruginosa (ATCC-25853). mdpi.com Researchers have suggested that the structural characteristics of the molecule, specifically the presence of a bulky terminal isopentyl group and a longer carbon chain, may create steric effects that hinder its interaction with bacterial targets and thus reduce its bioactivity. mdpi.com In contrast, other derivatives with different alkyl groups, such as isopropyl, demonstrated broader antibacterial action. nih.gov

Table 1: Antibacterial Activity of this compound

Bacterial Strain Species Activity
ATCC-35903 Streptococcus aureus Inactive mdpi.com
ATCC-12228 Staphylococcus epidermidis Inactive mdpi.com
ATCC-25853 Pseudomonas aeruginosa Inactive mdpi.com

Similar to its antibacterial profile, this compound has demonstrated a lack of significant antifungal activity. Studies screening various cinnamic acid analogs reported no activity for this compound against tested Candida species, including C. albicans, C. tropicalis, and C. glabrata. mdpi.com The inactivity was also noted against the filamentous fungi Aspergillus flavus and Penicillium citrinum. mdpi.com The lack of efficacy is thought to be related to the molecular volume of the isopentyl group at the terminal end of the ester, which may prevent effective interaction with fungal cell components. mdpi.com While other cinnamate esters, such as butyl cinnamate, were found to interact directly with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall, these mechanisms have not been associated with the inactive this compound. mdpi.comnih.gov

Table 2: Antifungal Activity of this compound

Fungal Strain Species Activity
ATCC-76485 Candida albicans Inactive mdpi.com
ATCC-13803 Candida tropicalis Inactive mdpi.com
ATCC-90030 Candida glabrata Inactive mdpi.com
LM-171 Aspergillus flavus Inactive mdpi.com
ATCC-4001 Penicillium citrinum Inactive mdpi.com

Larvicidal Activity and Target Engagement in Arthropods

In contrast to its limited antimicrobial properties, this compound has shown notable activity as a larvicide, particularly against mosquito vectors responsible for transmitting diseases.

This compound has been identified as a potent larvicidal agent against the fourth-stage larvae of Aedes aegypti, the mosquito species that transmits viruses causing dengue, Zika, and chikungunya. nih.govmdpi.com In a comparative study of seventeen cinnamic acid derivatives, this compound demonstrated significant larvicidal action. mdpi.com The research determined its median lethal concentration (LC₅₀) to be 0.83 mM after 24 hours of exposure, highlighting its potential for controlling this important disease vector. nih.govmdpi.com

Table 3: Larvicidal Efficacy of this compound

Target Organism Parameter Value (after 24h)
Aedes aegypti (larvae) LC₅₀ 0.83 mM nih.govmdpi.com

The larvicidal activity of cinnamic acid derivatives, including this compound, is believed to stem from a multi-target mechanism of action. nih.govmdpi.comresearchgate.net Molecular modeling analyses conducted on this class of compounds suggest that their efficacy may be due to the simultaneous inhibition of several key enzymes and transporters in the mosquito larvae. nih.govmdpi.comnih.gov The proposed molecular targets include carbonic anhydrase (CA), an enzyme crucial for pH regulation and ion transport in the mosquito's alimentary canal. mdpi.com Other potential targets are histone deacetylase (HDAC2) and two sodium-dependent cation-chloride co-transporters (CCC2 and CCC3), which are involved in ion transport. nih.govmdpi.comresearchgate.net This multi-target engagement could disrupt multiple physiological processes, leading to larval mortality.

Other Biologically Relevant Activities

Beyond its antiparasitic evaluation, this compound and its parent compound, cinnamic acid, have been investigated for other biological activities in non-human systems. For instance, cinnamic acid derivatives have shown larvicidal activity against the mosquito Aedes aegypti. mdpi.comresearchgate.netnih.gov In one study, this compound demonstrated an LC50 of 0.83 mM against the larvae. mdpi.com Molecular modeling in that study suggested that the larvicidal action could be due to a multi-target mechanism, potentially involving the inhibition of carbonic anhydrase, histone deacetylase, and sodium-dependent cation-chloride co-transporters. researchgate.netnih.gov

Table of Compounds Mentioned

Compound Name
This compound
Isoamyl cinnamate
Cinnamic acid
Isopentyl alcohol
Isopentyl caffeate
Amphotericin B
Benzyl cinnamate
Piperonyl cinnamate
N-(4-isopropylbenzyl)cinnamamide
Butyl cinnamate
Pentyl cinnamate
Isopropyl cinnamate
Methoxyethyl cinnamate
Hexyl cinnamate

Analytical Characterization and Advanced Spectroscopic Techniques

Chromatographic Separation Methods for Purity and Quantification

Chromatographic techniques are fundamental in separating isopentyl cinnamate (B1238496) from other components, allowing for its accurate quantification and purity assessment. Gas chromatography, thin-layer chromatography, and liquid chromatography are the primary methods employed for these purposes.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like isopentyl cinnamate. ekb.eg In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a key identifier. For this compound, Kovats retention indices are reported as 1717.6 and 1719 on a standard non-polar column. nih.gov

GC-MS analysis provides both chromatographic separation and mass-based identification. The mass spectrometer fragments the eluted compounds into a unique pattern of ions, known as a mass spectrum, which serves as a molecular fingerprint. The mass spectrum of this compound shows characteristic peaks that confirm its identity. nist.govmassbank.eu For instance, analysis using a Hitachi M-80 instrument with electron ionization (EI) reveals top peaks at m/z values of 70, 131, 148, 149, and 103. nih.gov This technique is also utilized for determining the purity of synthesized this compound and for its detection in various matrices, including feed additives. wb6cif.eu

A typical GC-MS analysis might employ a fused silica (B1680970) capillary column like a DB-5, with a programmed oven temperature starting at 50°C and ramping up to 250°C. ekb.eg Helium is commonly used as the carrier gas. ekb.eg

Thin Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. mdpi.comnsf.gov In the synthesis of this compound, TLC can verify the completion of the reaction by showing the disappearance of the starting materials and the appearance of the product spot. mdpi.com

The separation on a TLC plate is based on the differential partitioning of the compound between a solid stationary phase (typically silica gel) and a liquid mobile phase (a solvent or solvent mixture). conicet.gov.ar The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. For this compound, an Rf value of 0.2 has been reported using hexane (B92381) as the mobile phase. nih.gov

Liquid Chromatography Applications in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. While this compound is amenable to GC, HPLC finds application in the analysis of its derivatives and related compounds in complex environmental and biological samples. mdpi.comnih.gov For instance, HPLC coupled with a Diode Array Detector (DAD) has been used to determine solar filters, including derivatives of cinnamic acid, in swimming pool water. mdpi.com

In the analysis of complex matrices, such as suncare products, HPLC can simultaneously determine multiple UV filters and preservatives. oup.com A typical HPLC method might use a C18 column with a gradient mobile phase of methanol (B129727) and water. nih.govoup.com The detection is often performed using a UV detector at a wavelength where the cinnamate moiety strongly absorbs, typically around 280-320 nm. More advanced applications may use tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity in complex sample analysis. nih.govsemanticscholar.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the this compound molecule.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals for each type of proton present. A study reported the following chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃) using a 400 MHz spectrometer: a doublet at 7.68 ppm corresponding to one of the vinyl protons, a multiplet between 7.53-7.51 ppm for the aromatic protons, a doublet at 6.41 ppm for the other vinyl proton, a triplet at 4.23 ppm for the methylene (B1212753) protons of the isopentyl group adjacent to the oxygen, a multiplet at 1.74 ppm for the other methylene protons, a multiplet at 1.58 ppm for the methine proton, and a doublet at 0.95 ppm for the methyl protons. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound, recorded on a Bruker AM-270 instrument, shows distinct peaks for each carbon atom. nih.gov Key signals include those for the carbonyl carbon, the vinyl carbons, the aromatic carbons, and the carbons of the isopentyl group. These spectra, often recorded in conjunction with ¹H NMR, allow for the complete assignment of the molecular structure. mdpi.comconicet.gov.ar

Interactive ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.68 d 1H Vinyl H
7.53-7.51 m 2H Aromatic H
7.40-7.38 m 3H Aromatic H
6.41 d 1H Vinyl H
4.23 t 2H -O-CH₂-
1.74 m 2H -CH₂-CH-
1.58 m 1H -CH(CH₃)₂
0.95 d 6H -CH(CH₃)₂

Data sourced from a 400 MHz spectrum in CDCl₃. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its ester functionality and other structural features. nist.gov

Key vibrational frequencies (νmax) observed in the IR spectrum (KBr, cm⁻¹) include:

~3064, 3034 cm⁻¹: C-H stretching of the aromatic and vinyl groups. nih.gov

~2960 cm⁻¹: C-H stretching of the aliphatic isopentyl group. nih.gov

~1714 cm⁻¹: A strong absorption characteristic of the C=O (carbonyl) stretching of the ester group. nih.gov

~1639 cm⁻¹: C=C stretching of the vinyl group. nih.gov

~1579, 1451 cm⁻¹: C=C stretching within the aromatic ring. nih.gov

~1168 cm⁻¹: C-O stretching of the ester group. nih.gov

~767 cm⁻¹: C-H bending of the monosubstituted benzene (B151609) ring. nih.gov

These IR data, typically obtained using an FTIR spectrometer like a Bruker IFS 45, provide corroborating evidence for the structure of this compound. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Cinnamic acid
Isopentyl acetate (B1210297)
Methyl cinnamate
Ethyl cinnamate
Isopropyl cinnamate
Butyl cinnamate
Pentyl cinnamate
Hexyl cinnamate
Benzyl cinnamate
Methoxyethyl cinnamate

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the definitive identification of this compound, providing highly accurate mass measurements that facilitate the determination of its elemental composition. The molecular formula for this compound is C₁₄H₁₈O₂, which corresponds to a theoretical monoisotopic mass of 218.13068 Da. chemspider.comnih.gov

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous confirmation of a compound's elemental formula.

In a practical application, untargeted Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) analysis of Aloe vera extracts identified this compound. nih.gov In positive ion mode using electrospray ionization (ESI), the compound was detected as its protonated molecule, [M+H]⁺. The measured m/z value was 219.1379, which aligns closely with the theoretical mass of the protonated species (C₁₄H₁₉O₂⁺), demonstrating the power of HRMS in identifying natural products in complex botanical matrices. nih.govresearchgate.net

ParameterTheoretical ValueObserved Value nih.gov
Molecular Formula C₁₄H₁₈O₂-
Monoisotopic Mass 218.13068 Da-
Protonated Ion [M+H]⁺ C₁₄H₁₉O₂⁺-
Theoretical m/z of [M+H]⁺ 219.13853-
Observed m/z of [M+H]⁺ -219.1379
Mass Accuracy --2.87 ppm

Table 1: Comparison of theoretical and observed HRMS data for this compound.

Beyond the protonated molecule, ESI-HRMS can also detect other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ ions, which further aid in confirming the molecular weight.

While ESI is a soft ionization technique that typically preserves the molecular ion, other methods like Electron Ionization (EI) provide extensive fragmentation, yielding a characteristic mass spectrum that serves as a molecular fingerprint. The EI mass spectrum for this compound shows several key fragments that are useful for structural confirmation. massbank.eu

m/zProposed Fragment IonDescription
218 [C₁₄H₁₈O₂]⁺Molecular Ion (M⁺)
148 [C₉H₈O₂]⁺Loss of isopentene (C₅H₁₀) via McLafferty rearrangement
147 [C₉H₇O₂]⁺Cinnamic acid fragment; loss of the isopentyl radical (•C₅H₁₁)
131 [C₉H₇O]⁺Loss of CO from the m/z 159 fragment or H₂O from the m/z 149 fragment
103 [C₈H₇]⁺Phenylacetylene cation; loss of the carboxyl group from the cinnamoyl cation
77 [C₆H₅]⁺Phenyl cation
70 [C₅H₁₀]⁺Isopentene cation from the ester moiety

Table 2: Significant fragment ions of this compound in Electron Ionization Mass Spectrometry (EI-MS). Data sourced from MassBank. massbank.eu

Advanced Methods for Characterization and Trace Analysis

The characterization and quantification of this compound, particularly in complex samples such as cosmetics, food products, and natural extracts, necessitate the use of advanced analytical methods. shimadzu.comjacsdirectory.com These methods typically involve a combination of a high-resolution separation technique with a sensitive detection system.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. ekb.eg In this method, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer, which provides both identification and quantification. The use of Electron Ionization (EI) generates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for high-confidence identification. ekb.eg

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is another powerful tool, particularly for analyzing this compound within non-volatile or thermally labile matrices without the need for derivatization. nih.govmdpi.com This technique separates components in the liquid phase before they are ionized (commonly with ESI or APCI) and analyzed by a high-resolution mass spectrometer. The accurate mass data obtained allows for the confirmation of the elemental composition, as discussed previously. nih.govresearchgate.net

For trace analysis in highly complex matrices, tandem mass spectrometry (MS/MS) , often performed on a triple quadrupole (QqQ) mass spectrometer, offers superior selectivity and sensitivity. shimadzu.com In GC-MS/MS or LC-MS/MS, a specific precursor ion of this compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM) , significantly reduces chemical noise from the sample matrix. shimadzu.com This allows for accurate quantification at very low levels, which is crucial for monitoring the compound in applications like fragrance analysis in consumer products. shimadzu.com

TechniquePrincipleApplication for this compound
GC-MS Separation of volatile compounds followed by mass analysis. EI generates a reproducible fragmentation pattern for library matching.Identification and quantification in essential oils, flavors, and fragrances. ekb.eg
LC-HRMS Liquid-phase separation coupled with high-accuracy mass measurement.Definitive identification in complex mixtures (e.g., botanical extracts) by confirming elemental composition. nih.gov
GC-MS/MS (MRM) Precursor ion selection, fragmentation, and monitoring of specific product ions for high selectivity.Ultra-trace quantification in complex matrices like cosmetics, minimizing interferences. shimadzu.com
LC-MS/MS (MRM) Similar to GC-MS/MS but for compounds amenable to liquid chromatography.Sensitive and selective analysis in biological or food samples.

Table 3: Overview of Advanced Analytical Methods for this compound.

Environmental Behavior and Transformational Pathways

Degradation Studies under Various Environmental Conditions

The stability of isopentyl cinnamate (B1238496) is significantly influenced by environmental factors such as pH and the presence of oxidizing agents.

Hydrolysis : As an ester, isopentyl cinnamate is susceptible to hydrolysis, a reaction in which water breaks the ester bond. This process can be catalyzed by both acids and bases. wikidoc.org In acidic or alkaline aquatic environments, the ester bond can be cleaved, leading to the formation of its constituent molecules: isoamyl alcohol and cinnamic acid. cinnamic-acid.com While stable under neutral conditions, contact with strong acids or bases will accelerate this degradation. cinnamic-acid.com

Oxidation : The compound is incompatible with strong oxidizing agents. aurochemicals.com The presence of such agents in the environment can lead to oxidative degradation. While specific studies on this compound are limited, the oxidation of the structurally related compound cinnamaldehyde (B126680) yields products including benzoic acid and cinnamic acid, suggesting potential oxidative pathways. rsc.org The carbon-carbon double bond in the cinnamyl moiety is a potential site for oxidation reactions. cinnamic-acid.com

Degradation PathwayConditionsPrimary Products
Hydrolysis Acidic or alkaline aqueous mediaIsoamyl alcohol, Cinnamic acid cinnamic-acid.com
Oxidation Presence of strong oxidizing agentsPotential for formation of benzoic acid and other oxidized species aurochemicals.comrsc.org

Pyrolytic Behavior and Thermal Decomposition Mechanisms (e.g., in controlled combustion studies)

Pyrolysis involves the thermal decomposition of a substance in the absence of or with a limited supply of oxygen. While direct pyrolytic studies on this compound are not extensively documented, research on related tobacco additives provides significant insight into its likely behavior under high-temperature conditions, such as in a burning cigarette. coresta.orgresearchgate.net

In these studies, pyrolysis is used to simulate the chemical changes an ingredient might undergo during combustion, differentiating between transferring intact into smoke and decomposing into other products. coresta.orgresearchgate.net The key variables influencing the outcome are temperature, heating rate, and oxygen concentration. researchgate.net

A study on tobacco additives predicted that isoamylisovalerate, an ester with the same isoamyl alcohol group, would transfer intact to smoke at 200°C. coresta.orgresearchgate.net In contrast, methyl trans-cinnamate was predicted to transfer at a higher temperature of around 400°C, with a small degree of decomposition (approximately 1%). coresta.orgresearchgate.net Given these findings, this compound would likely exhibit intermediate behavior, with some intact transfer at lower temperatures followed by decomposition as temperatures rise.

General thermal decomposition of cinnamate esters and related compounds can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2). thermofisher.comfishersci.com Studies on the pyrolysis of polymers containing vinyl cinnamate identified cinnamic acid as a major solid decomposition product, alongside various volatile hydrocarbons and aromatic compounds. researchgate.net Esters that contain β-hydrogen atoms can also be converted to alkenes through a process known as ester pyrolysis. wikidoc.orgwikipedia.org

Compound AnaloguePredicted Pyrolytic BehaviorReference
Isoamylisovalerate Transfers intact to smoke at 200°C coresta.orgresearchgate.net
Methyl trans-cinnamate Transfers to smoke at ~400°C with ~1% decomposition coresta.orgresearchgate.net

Photochemical Transformation Pathways (if applicable to the compound's stability)

The cinnamoyl chromophore in this compound makes it susceptible to photochemical reactions upon exposure to ultraviolet (UV) radiation. Cinnamate esters are well-known for their use as UV filters in sunscreens, and their photochemistry has been studied in this context. researchgate.netdermnetnz.org

The primary photochemical transformations for cinnamate esters include:

E/Z (trans-cis) Photoisomerization : This is a major and reversible photochemical reaction for cinnamates. american.edu Upon absorbing UV light, the more stable E-isomer (trans) can convert to the Z-isomer (cis), which alters its physical properties and UV absorption capacity. dermnetnz.orghi.is This process occurs in dilute solutions and is mediated by the singlet excited state. hi.is

[2+2] Photocycloaddition : In conditions where two cinnamate molecules are in close proximity, such as in a solid state or in concentrated solutions, a [2+2] cycloaddition reaction can occur. spiedigitallibrary.org This reaction joins two molecules at their carbon-carbon double bonds to form a cyclobutane (B1203170) ring, resulting in dimers like truxinic or truxillic acids. kpi.ua

Photo-Fries Rearrangement : For aryl esters of cinnamic acid, a photo-Fries rearrangement is another possible pathway. This reaction involves the cleavage of the acyl-oxygen bond and subsequent recombination to form a cinnamoyl phenol. spiedigitallibrary.org

Photochemical PathwayDescriptionResulting Products
E/Z Photoisomerization Reversible isomerization around the C=C double bond upon UV absorption. american.eduZ-Isopentyl cinnamate
[2+2] Photocycloaddition Dimerization of two molecules via their C=C double bonds. spiedigitallibrary.orgCyclobutane dimers (e.g., truxinic acid derivatives)
Photo-Fries Rearrangement Rearrangement of aryl esters to form substituted phenols (less common for alkyl esters). spiedigitallibrary.orgCinnamoyl phenols

Biotransformation and Biodegradation Processes in Ecological Systems

This compound is expected to undergo biodegradation in ecological systems, primarily through microbial action. The initial and most critical step in its breakdown is enzymatic hydrolysis.

Ester Hydrolysis : In biological systems, enzymes known as esterases catalyze the hydrolysis of the ester bond. This biotransformation breaks this compound down into isoamyl alcohol and cinnamic acid. researchgate.netinchem.org This is a common metabolic pathway for many ester-based flavoring agents. ucanr.edu

Degradation of Cinnamic Acid : Following hydrolysis, the resulting cinnamic acid enters established microbial catabolic pathways. Cinnamic acid is a naturally occurring plant compound, and many microorganisms have evolved to utilize it as a carbon source. frontiersin.org Known bacterial degradation pathways include:

β-Oxidation : The side chain is shortened, leading to the formation of intermediates like benzoyl-CoA and, eventually, benzoic acid. researchgate.net

Side-Chain Reduction : Some bacteria, such as Stenotrophomonas sp., can reduce the double bond of the side chain to form 3-phenylpropionic acid, which is then hydroxylated and further degraded to compounds like p-hydroxybenzoic acid and protocatechuic acid before the aromatic ring is cleaved. researchgate.netnih.gov

Non-oxidative Decarboxylation : Certain fungi, such as Aspergillus niger, can decarboxylate cinnamic acid to form styrene (B11656). frontiersin.org

Degradation of Isoamyl Alcohol : The isoamyl alcohol produced from hydrolysis can be further metabolized by microorganisms. For example, it can be converted into isoamyl acetate (B1210297) (a common flavor compound) or oxidized through various alcohol dehydrogenase enzymes. google.com

Studies on the closely related compound isopentyl p-methoxycinnamate have shown it to be readily biodegradable, with 83% degradation observed over 28 days in a test similar to OECD guideline 301E. europa.eu This provides strong evidence for the probable biodegradation of this compound in the environment.

Future Research Trajectories and Translational Perspectives Excluding Clinical/human Applications

Design and Synthesis of Novel Analogues with Targeted Bioactivity (non-human)

The fundamental structure of isopentyl cinnamate (B1238496) serves as a scaffold for designing novel analogues with specific biological activities for non-human applications. Research indicates that modifications to both the cinnamic acid ring and the alcohol moiety can significantly influence the compound's efficacy against various organisms.

Detailed research findings have shown that cinnamic acid derivatives possess a wide range of bioactivities, including antimicrobial, antifungal, and insecticidal properties. ontosight.aiontosight.ai The design of new analogues focuses on fine-tuning these properties. For instance, structure-activity relationship (SAR) studies reveal that the lipophilicity and molecular volume of the ester group are critical for bioactivity. While esters like butyl cinnamate have shown potent antifungal activity, the branched structure of isopentyl cinnamate was found to result in inactivity against certain fungal species like Candida and lower antileishmanial activity compared to its straight-chain counterparts. mdpi.com This suggests that steric hindrance from the bulky isopentyl group can negatively impact binding to microbial targets.

Future research is directed towards synthesizing analogues that optimize these structural features. This includes:

Varying the Alkyl Chain: Creating a series of cinnamate esters with different alkyl chains (linear, branched, cyclic) to study the effect on larvicidal, acaricidal (mite-killing), and antifungal efficacy. japsonline.comtandfonline.com For example, while ethyl cinnamate has demonstrated larvicidal properties, its potency is considered less than some alkylated derivatives. japsonline.com

Ring Substitutions: Introducing various functional groups (e.g., nitro, hydroxyl, methoxy) onto the phenyl ring of the cinnamic acid portion. Studies on ethyl cinnamate derivatives showed that adding a nitro group (o-NO2 or m-NO2) significantly enhanced acaricidal activity against the mite Psoroptes cuniculi. tandfonline.com

Hybrid Molecules: Combining the cinnamate moiety with other bioactive pharmacophores to create hybrid compounds with potentially synergistic or novel activities.

These synthetic strategies aim to develop potent and selective agents for agricultural applications, such as natural fungicides to combat fruit rot or as biopesticides. ontosight.ai

Integration of Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to reduce environmental impact, and the synthesis of this compound is a key area for this innovation. Traditional synthesis often involves Fischer-Speier esterification using strong mineral acids like sulfuric acid as catalysts, which can lead to corrosion, side reactions, and difficult separation processes. nih.govuns.ac.id

Future research is focused on cleaner, more sustainable synthesis routes:

Enzymatic Catalysis: The use of lipases as biocatalysts is a leading green alternative. Lipases operate under mild conditions, are highly specific, and reduce waste. researchgate.net Studies on the enzymatic synthesis of related esters like ethyl cinnamate have demonstrated the feasibility of this approach, using immobilized enzymes in various bioreactor configurations to improve reusability and efficiency. nanoient.orgreading.ac.uk The enzymatic approach aligns with the principles of using less hazardous chemical syntheses. cinnamic-acid.com

Renewable Feedstocks: A core principle of green chemistry is the use of renewable resources. This compound's precursors can be derived from biological sources. Cinnamic acid is a naturally occurring phenylpropanoid, and isoamyl alcohol is a major component of fusel oil, a byproduct of ethanol (B145695) fermentation from agricultural products. researchgate.netresearchgate.net Furthermore, metabolic engineering of microorganisms like E. coli offers a pathway to produce isoamyl alcohol directly from renewable feedstocks like glucose. researchgate.net

Novel Green Catalysts: Research is exploring the development of heterogeneous solid acid catalysts that are recyclable and less corrosive. A notable example is the creation of a solid sulfonic acid catalyst from straw. nih.govgoogle.com This involves carbonizing straw and sulfonating it to create a stable, effective catalyst for this compound synthesis. nih.govgoogle.com Other approaches include using milder, more handleable catalysts like p-toluenesulfonic acid or developing solvent-free reaction conditions, often assisted by microwave irradiation to reduce reaction times dramatically. rsc.orgresearchgate.net

Applications in Materials Science and Industrial Biotechnology (e.g., additives in perovskite solar cells)

The unique chemical structure of the cinnamate moiety is being exploited in advanced materials science. The photoreactive nature of the carbon-carbon double bond in the cinnamate group is central to these applications. researchgate.net

Additives in Perovskite Solar Cells: While direct use of this compound is not documented, closely related functional materials have shown significant promise. Specifically, cinnamate-functionalized cellulose (B213188) nanocrystals (Cin-CNCs) have been used as an interfacial layer between the SnO2 electron transport layer and the perovskite active layer in solar cells. acs.org This modification enhances the interfacial contact, improves the perovskite film's crystal growth, and passivates defects. acs.org The result is a significant boost in power conversion efficiency to over 23% and greatly improved long-term stability, particularly against UV light degradation. acs.org This demonstrates a clear translational path for cinnamate-based materials in next-generation photovoltaics.

Photoreactive Polymers: Cinnamate esters are well-known building blocks for photosensitive polymers. rsc.org When exposed to UV light, the cinnamate groups can undergo a [2+2] cycloaddition reaction, which crosslinks the polymer chains. nanoient.orgresearchgate.net This property is harnessed in several ways:

Photoresists: Polymers like poly(vinyl cinnamate) are used as negative photoresists in photolithography for manufacturing printed circuit boards and microelectronics. nanoient.org

Photoalignment Layers: Photoreactive polymers containing cinnamate groups can be exposed to linearly polarized UV light to create optically anisotropic films. tandfonline.comtandfonline.com These films are used as alignment layers for liquid crystal displays (LCDs), offering a non-contact alternative to the traditional mechanical rubbing method, which avoids issues like dust and static charge generation. tandfonline.comtandfonline.com

Polymer Additives: this compound and its analogues are listed as potential polymer additives, although specific functions are less detailed. ambeed.com Given their structure, they could potentially act as plasticizers or UV stabilizers in certain formulations. google.com

In industrial biotechnology, the primary application remains the biocatalytic production of this compound itself, which serves as a model for producing high-value flavor and fragrance compounds using enzymatic and fermentation-based processes. reading.ac.ukresearchgate.net

Computational Chemistry and In Silico Modeling for Mechanistic Insights

Computational chemistry provides powerful tools to predict properties, understand reaction mechanisms, and guide the design of new molecules, saving significant time and resources in the lab.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate a compound's chemical structure with its biological activity. For cinnamate esters, QSAR studies have been successfully used to build models that predict antiprotozoal (against Leishmania and Trypanosoma) and antifungal activities. nih.govconicet.gov.arresearchgate.net These models use molecular descriptors (e.g., parameters related to hydrophobicity, size, and electronic properties) to determine which structural features are key for bioactivity. nih.govnih.gov This provides crucial mechanistic insights, for example, revealing a strong dependence of activity on the number and type of polar atoms in the molecule. nih.gov

Molecular Docking: This in silico technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For cinnamate derivatives, docking simulations have been used to understand their antimicrobial mechanisms. mdpi.com Studies have modeled how cinnamate amides and esters fit into the active sites of key microbial enzymes, such as the InhA enzyme in Mycobacterium tuberculosis, providing a hypothesis for their mode of action at the molecular level. nih.govjapsonline.com

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be applied to understand reaction mechanisms in detail. For instance, DFT studies on methyl cinnamate have been used to elucidate the mechanism of its photochemical [2+2] dimerization, explaining the observed regioselectivity by analyzing the interaction of frontier molecular orbitals. nih.gov Other studies have used DFT to predict the activation energies and transition states for reactions like the intramolecular Diels-Alder cyclization of cinnamyl cinnamate derivatives, providing fundamental insights into their reactivity. cmu.ac.th Such computational studies can also be applied to the Fischer esterification process to optimize reaction conditions and understand the catalytic cycle. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for isopentyl cinnamate, and how can yield be maximized?

Methodological Answer:
this compound is synthesized via esterification of cinnamic acid with isopentyl alcohol, typically using a Fischer esterification approach with sulfuric acid as a catalyst . Key optimization steps include:

  • Molar Ratios: A 1:1.5 molar ratio of acid to alcohol improves conversion efficiency.
  • Reflux Conditions: Heating under reflux (110–120°C) for 3–4 hours ensures equilibrium shifts toward ester formation.
  • Purification: Distillation (e.g., Hickman still) or liquid-liquid extraction removes unreacted starting materials.
  • Yield Challenges: Losses occur during transfer (e.g., ~35% in distillation) or evaporation; inert atmospheres reduce side reactions. Typical yields range 60–70% .

Basic: Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • IR Spectroscopy: Identifies ester carbonyl (C=O) stretching at ~1740–1710 cm⁻¹ and aromatic C=C bonds (1650–1450 cm⁻¹) .
  • GC-MS: Quantifies purity (>95% in commercial samples) and detects isomers (e.g., cinnamyl isovalerate) via retention indices .
  • NMR: ¹H NMR confirms structure (e.g., δ 6.3–7.8 ppm for aromatic protons, δ 4.1 ppm for –CH₂–O– groups) .
  • Density/Refractive Index: Experimental density: 0.995 g/mL (matches theoretical values) .

Advanced: How does the isopentyl chain’s flexibility impact binding affinity in molecular interactions?

Methodological Answer:
this compound’s binding to biomolecules (e.g., DNA minor groove) is governed by thermodynamic trade-offs:

  • Enthalpic Gains: The isopentyl group enhances lipophilic contacts (ΔH ~ -40.6 kcal/mol) .
  • Entropic Penalty: Increased chain flexibility reduces binding affinity (ΔS ~ +25.9 kcal/mol·K), outweighing enthalpic benefits .
    Methodological Approaches:
  • Implicit MD Simulations: Calculate ΔGrel (relative binding energy) using implicit solvent models (e.g., igb = 5).
  • ITC Experiments: Validate computational predictions by measuring ΔH and ΔS directly .

Advanced: How can researchers design experiments to resolve contradictions between computational and experimental binding data?

Methodological Answer:
Discrepancies arise from force field inaccuracies or overlooked entropic terms. A multi-method framework is recommended:

  • MD Refinement: Use explicit solvent models (e.g., AMBER) to account for solvent entropy .
  • ITC Validation: Compare simulated ΔG with experimental ΔG from isothermal titration calorimetry .
  • Mutagenesis Studies: Modify the isopentyl chain (e.g., cyclization) to test flexibility-impact hypotheses .

Advanced: How to apply the PICOT framework to study structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:
PICOT Elements :

  • Population (P): Target biomolecule (e.g., DNA, enzymes).
  • Intervention (I): Structural modifications (e.g., chain length, branching).
  • Comparison (C): Parent compound (this compound) vs. analogs (e.g., ethyl cinnamate).
  • Outcome (O): Binding affinity (ΔG), selectivity (IC50).
  • Time (T): Simulation duration (e.g., 100 ns MD) or assay incubation time.
    Example Study: Compare isopentyl vs. ethyl cinnamate’s ΔG using ITC and MD over 100 ns .

Advanced: What statistical and computational tools are critical for analyzing thermodynamic data in this compound studies?

Methodological Answer:

  • ITC Data Analysis: Use OriginLab or MicroCal PEAQ-ITC software to calculate ΔH, ΔS, and ΔG .
  • MD Trajectory Analysis: Tools like CPPTRAJ (AMBER) or GROMACS quantify RMSD, hydrogen bonds, and energy contributions .
  • Statistical Validation: Apply ANOVA or t-tests to compare replicates (p < 0.05) .

Basic: What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility: Lipophilic (logP ~3.2); soluble in ethanol, DMSO, and oils.
  • Stability: Degrades above 200°C; hydrolyzes in acidic/alkaline conditions (pH <3 or >10) .
    Testing Protocol:
  • Accelerated Stability Studies: Incubate at 40°C/75% RH for 6 months; monitor via HPLC .

Advanced: How to reconcile discrepancies between in silico predictions and in vitro bioactivity results?

Methodological Answer:

  • Force Field Calibration: Refine parameters (e.g., GAFF2) using QM/MM calculations .
  • Solvent Effects: Include explicit water molecules in simulations to model entropy accurately.
  • Experimental Controls: Use positive/negative controls (e.g., cinnamyl acetate) to validate assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.